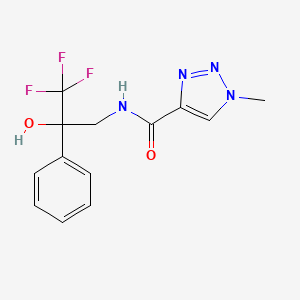
1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Some new derivatives related to the chemical structure of interest have been synthesized, demonstrating the versatility of 1,2,3-triazole compounds in chemical synthesis. These compounds have been characterized using techniques like NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography, which help in understanding their molecular conformation and stability. The molecular structure is often stabilized by intermolecular and intramolecular hydrogen bonding, contributing to the compound's unique properties (Guo-liang Shen et al., 2013).
Reaction Studies
Research has also delved into the reactions of 1,2,3-triazoles with various agents, leading to the formation of different derivatives. These studies help in understanding the reactivity and potential functionalization of the triazole ring, which can be pivotal for developing new compounds with desired properties (B. Shainyan & V. I. Meshcheryakov, 2015).
Potential Biological Activities
Some derivatives of 1,2,3-triazoles have been identified as inhibitors of specific enzymes, such as soluble epoxide hydrolase. These findings suggest potential therapeutic applications, as inhibiting such enzymes can have significant physiological effects. The optimization of these compounds focuses on enhancing potency, selectivity, and pharmacokinetic properties (R. Thalji et al., 2013).
Acid-Base Properties and Supramolecular Structure
The acid-base properties and supramolecular structure of N-[(hydroxymethyl)triazolyl]triflamides, which share structural similarities with the compound of interest, have been investigated using DFT, ab initio, and FTIR studies. These studies contribute to understanding the compound's behavior in different environments and its potential for forming supramolecular assemblies (B. Shainyan et al., 2017).
Anticancer Nucleosides Synthesis
Research into anticancer nucleosides based on 1,2,4-triazoles, which are structurally related to the compound , has led to the synthesis of new nucleosides with potential anticancer activity. The confirmation of their structures through X-ray diffraction highlights the importance of structural analysis in the development of therapeutic agents (Yu Lei et al., 2014).
Eigenschaften
IUPAC Name |
1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)11(21)17-8-12(22,13(14,15)16)9-5-3-2-4-6-9/h2-7,22H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMLDWPJWWRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)
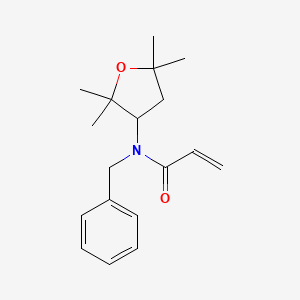
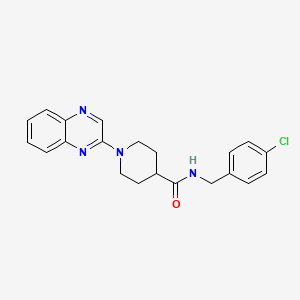
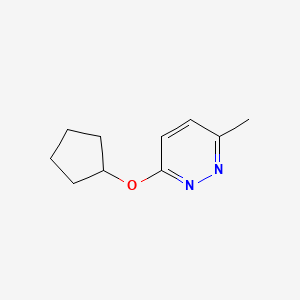
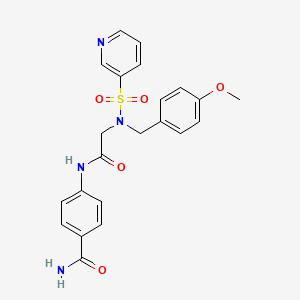

![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)


![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
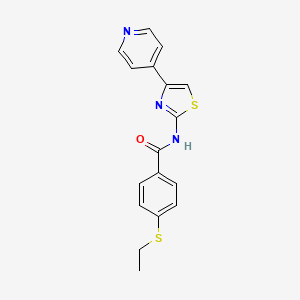
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
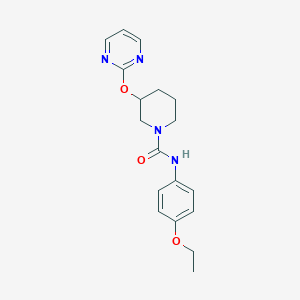
![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)